REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1
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Name
|
fatty acids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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diacylglycerols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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monoacylglycerols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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sterols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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glycolipids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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glucoside
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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phospholipids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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phosphatidylethanolamine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
phosphatidylcholine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
lysophosphatidylethanolamine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(COP(=O)(O)OCC(COC=O)O)N
|
Name
|
lysophosphatidylcholine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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carbazole alkaloids—isomahanine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC
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Name
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carbazole alkaloid—murrayazolinol
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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reactant
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Smiles
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Name
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Quantity
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reactant
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Smiles
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COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O
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Name
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glycolipids
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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phospholipids
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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triacylglycerols
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
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Smiles
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Name
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Type
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product
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Smiles
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CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C
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Name
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Type
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product
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Smiles
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CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC
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Name
|
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Type
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product
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Smiles
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CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1
|
Name
|
fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacylglycerols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
monoacylglycerols
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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sterols
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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glycolipids
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glucoside
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
phospholipids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatidylethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatidylcholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lysophosphatidylethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COP(=O)(O)OCC(COC=O)O)N
|
Name
|
lysophosphatidylcholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbazole alkaloids—isomahanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC
|
Name
|
carbazole alkaloid—murrayazolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O
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Name
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glycolipids
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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Name
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phospholipids
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Name
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triacylglycerols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C
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Name
|
|
Type
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product
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Smiles
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CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C
|
Name
|
|
Type
|
product
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Smiles
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CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=[C:5]([C:16](OC)=O)[CH:4]=1.C[O:21][C:22]1[CH:23]=[C:24]([CH:35]=O)[CH:25]=[C:26]2[C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=3[NH:28][C:27]=12.C(N)[CH2:38][O:39]P(OCC(O)COC=O)(O)=O.[CH3:52][C:53]1[CH:58]=[C:57]2[C:59]3[CH:65]=[CH:64][C:63]([OH:66])=[C:62]([CH2:67]/[CH:68]=[C:69](/[CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])\[CH3:70])[C:60]=3[NH:61][C:56]2=[CH:55][C:54]=1[O:77]C>>[CH3:16][C:5]1[C:4]2[O:21][C:69]([CH2:71][CH2:72][CH:73]=[C:74]([CH3:76])[CH3:75])([CH3:70])[CH:68]=[CH:67][C:3]=2[C:8]2[NH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH:6]=1.[CH3:1][C:64]1[CH:65]=[C:59]2[C:60](=[C:62]3[CH:67]=[CH:68][C:69]([CH3:70])([CH3:71])[O:66][C:63]=13)[NH:61][C:56]1[CH:55]=[CH:54][CH:53]=[CH:58][C:57]2=1.[CH3:52][C:53]1[C:54]2[O:77][C:24]([CH3:35])([CH3:25])[CH:23]=[CH:22][C:55]=2[C:56]2[NH:61][C:60]3[CH:62]=[CH:63][C:64]([O:39][CH3:38])=[CH:65][C:59]=3[C:57]=2[CH:58]=1.[CH3:35][C:24]1[C:23]2[O:66][C@@H:63]([CH2:64][CH2:65][CH:59]=[C:57]([CH3:58])[CH3:56])[CH:62]=[CH:60][C:22]=2[C:27]2[NH:28][C:29]3[CH:34]=[C:33]([OH:2])[CH:32]=[CH:31][C:30]=3[C:26]=2[CH:25]=1
|
Name
|
fatty acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacylglycerols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoacylglycerols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sterols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycolipids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glucoside
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phospholipids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatidylethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphatidylcholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lysophosphatidylethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COP(=O)(O)OCC(COC=O)O)N
|
Name
|
lysophosphatidylcholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbazole alkaloids—isomahanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C/C=C(\C)/CCC=C(C)C)OC
|
Name
|
carbazole alkaloid—murrayazolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC2=C1NC3=C2C=CC=C3)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C2C1NC3=C2C=CC=C3)C=O
|
Name
|
glycolipids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phospholipids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
triacylglycerols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=3C=CC=CC3NC2C4=C1OC(C=C4)(C)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=3C=CC=CC3NC2=C4C1OC(C=C4)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=3C=C(C=CC3NC2C4=C1OC(C=C4)(C)C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=3C=CC(=CC3NC2C4=C1O[C@H](C=C4)CCC=C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |